molecular formula C21H20N2O5S2 B2650655 N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 922984-25-6

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2650655
CAS No.: 922984-25-6
M. Wt: 444.52
InChI Key: PNBXKEKFZALBOW-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with acetyl and phenyl groups, along with a sulfonyl-propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, the thiazole ring can be formed through cyclization reactions with acylating agents.

    Acetylation: The thiazole intermediate can be acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Amidation: Finally, the propanamide moiety can be introduced through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions can target the sulfonyl group or the carbonyl functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive thiazole core.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The acetyl and sulfonyl groups may enhance binding affinity or selectivity towards particular molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide: Lacks the acetyl group, which may affect its biological activity.

    N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide: Substitution of the methoxy group with a chloro group can alter its chemical properties and reactivity.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14(24)20-19(15-6-4-3-5-7-15)23-21(29-20)22-18(25)12-13-30(26,27)17-10-8-16(28-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXKEKFZALBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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